molecular formula C17H17BrN6O2S B2982005 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine CAS No. 1396849-66-3

3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

Cat. No. B2982005
CAS RN: 1396849-66-3
M. Wt: 449.33
InChI Key: KNCGRQDEJKLFIP-UHFFFAOYSA-N
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Description

3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has been studied for its ability to modulate various biological processes.

Scientific Research Applications

Antimicrobial Activity

Compounds containing piperazine ring and imidazo[1,2-b]pyridazine moiety, similar to 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine, have been synthesized and found to exhibit in vitro antimicrobial activity. These compounds have shown effectiveness against both gram-positive (e.g., Bacillus subtilis and Staphylococcus aureus) and gram-negative bacteria (e.g., Pseudomonas fluorescens and Escherichia coli), as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Antiproliferative Activity Against Cancer Cell Lines

Derivatives of 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine have been synthesized and tested for their antiproliferative effect against human cancer cell lines. Compounds like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showed significant activity on various cancer cell lines, indicating potential for anticancer research (Mallesha et al., 2012).

Anti-Inflammatory and Analgesic Properties

Research has been conducted on aromatic sulfonamide derivatives, including structures related to 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine, demonstrating anti-inflammatory and analgesic properties. These findings are significant for developing new pharmaceutical treatments (Abbas et al., 2016).

Novel Biodynamic Heterocycles

Nitrogen-sulfur containing heterocycles, similar in structure to 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine, have been identified for their unique bioactive behavior. These compounds have a broad spectrum of activities, including medicinal/pharmaceutical applications, due to their unique structural features (Sharma, Amin, & Kumar, 2020).

Synthesis and Antibacterial Evaluation

Research has also been focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, like 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine, showing significant antibacterial activities. These compounds have been tested and found effective against various bacterial strains (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

3-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O2S/c18-14-1-3-15(4-2-14)27(25,26)24-11-9-22(10-12-24)16-5-6-17(21-20-16)23-8-7-19-13-23/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCGRQDEJKLFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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